3-(4-nitrobenzyl)-1,3-benzoxazol-2(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(4-nitrophenyl)methyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c17-14-15(12-3-1-2-4-13(12)20-14)9-10-5-7-11(8-6-10)16(18)19/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQPVRSJTZNENL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Elucidation of 3 4 Nitrobenzyl 1,3 Benzoxazol 2 3h One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.
The ¹H NMR spectrum of 3-(4-nitrobenzyl)-1,3-benzoxazol-2(3H)-one is expected to exhibit distinct signals corresponding to the protons of the benzoxazolone ring system and the 4-nitrobenzyl group.
The protons of the benzoxazolone moiety would appear as a complex multiplet system in the aromatic region, typically between δ 7.0 and 7.5 ppm. The four protons on this ring system (H-4, H-5, H-6, and H-7) would show characteristic splitting patterns due to ortho-, meta-, and para-coupling.
The 4-nitrobenzyl group would give rise to two distinct sets of signals. The two protons on the benzene (B151609) ring adjacent to the nitro group (H-2' and H-6') are deshielded and would likely appear as a doublet around δ 8.2 ppm. The two protons ortho to the benzyl (B1604629) methylene group (H-3' and H-5') would resonate as a doublet at a slightly higher field, around δ 7.5 ppm. The methylene bridge protons (-CH₂-) connecting the nitrobenzyl group to the benzoxazolone nitrogen would be observed as a singlet at approximately δ 5.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Benzoxazolone H-4, H-5, H-6, H-7 | 7.0 - 7.5 | Multiplet |
| 4-Nitrobenzyl H-2', H-6' | ~ 8.2 | Doublet |
| 4-Nitrobenzyl H-3', H-5' | ~ 7.5 | Doublet |
| Methylene (-CH₂-) | ~ 5.0 | Singlet |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom.
The carbonyl carbon (C-2) of the benzoxazolone ring is the most deshielded carbon and would appear at a chemical shift of approximately δ 154 ppm. The carbons of the benzoxazolone aromatic ring would resonate in the range of δ 110-143 ppm. The quaternary carbons C-3a and C-7a would have distinct chemical shifts within this range.
In the 4-nitrobenzyl moiety, the carbon attached to the nitro group (C-4') would be found around δ 147 ppm, while the other aromatic carbons would appear between δ 124 and 145 ppm. The methylene carbon (-CH₂-) would be observed at approximately δ 45 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 (Carbonyl) | ~ 154 |
| C-3a, C-7a (Benzoxazolone) | ~ 130 - 143 |
| Aromatic CH (Benzoxazolone) | ~ 110 - 125 |
| C-1' (4-Nitrobenzyl) | ~ 145 |
| C-2', C-6' (4-Nitrobenzyl) | ~ 129 |
| C-3', C-5' (4-Nitrobenzyl) | ~ 124 |
| C-4' (4-Nitrobenzyl) | ~ 147 |
| -CH₂- (Methylene) | ~ 45 |
To unambiguously assign the proton and carbon signals, 2D NMR techniques are invaluable. A Correlation Spectroscopy (COSY) experiment would reveal the coupling relationships between protons, helping to delineate the spin systems within the benzoxazolone and 4-nitrobenzyl aromatic rings. For instance, correlations would be observed between adjacent protons on both aromatic rings.
A Heteronuclear Single Quantum Coherence (HSQC) spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms. This would allow for the definitive assignment of the protonated carbons in the molecule.
Mass Spectrometry (MS) Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry would provide the exact mass of the molecular ion of this compound. For the molecular formula C₁₄H₁₀N₂O₄, the expected exact mass would be approximately 270.0641 g/mol . The observation of a molecular ion peak with this high mass accuracy would confirm the elemental composition of the molecule. Fragmentation patterns observed in the mass spectrum would also provide structural information. Key fragments would likely arise from the cleavage of the benzyl-nitrogen bond, leading to ions corresponding to the benzoxazolone and the 4-nitrobenzyl moieties.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass [M+H]⁺ |
| C₁₄H₁₁N₂O₄⁺ | 271.0713 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands.
A strong absorption band corresponding to the carbonyl (C=O) stretching of the cyclic amide (lactam) in the benzoxazolone ring would be expected around 1770-1750 cm⁻¹. The presence of the nitro group would be confirmed by two strong absorption bands: one for the asymmetric stretching vibration around 1520 cm⁻¹ and another for the symmetric stretching vibration around 1350 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the N-benzyl group would also be present.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carbonyl (C=O) stretch | 1770 - 1750 | Strong |
| Asymmetric NO₂ stretch | ~ 1520 | Strong |
| Symmetric NO₂ stretch | ~ 1350 | Strong |
| Aromatic C-H stretch | > 3000 | Medium |
| Aromatic C=C stretch | 1600 - 1450 | Medium |
| C-N stretch | ~ 1300 - 1200 | Medium |
Elemental Analysis (C, H, N, S)
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with a molecular formula of C₁₄H₁₀N₂O₄, the analysis focuses on the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N). Sulfur (S) is not present in this molecule.
The theoretical percentages are calculated from the molecular formula and the atomic masses of the constituent elements. These calculated values serve as a benchmark against which experimentally determined values are compared. The experimental analysis is typically performed using an automated elemental analyzer, which involves the combustion of a small, precise amount of the substance. The resulting combustion gases (such as CO₂, H₂O, and N₂) are measured to determine the elemental percentages.
In the characterization of newly synthesized benzoxazolone derivatives, it is standard practice for the experimentally found values to be in close agreement with the theoretical values, typically within a margin of ±0.4% jmchemsci.comneu.edu.tr. This agreement provides strong evidence for the purity and correct empirical formula of the synthesized compound.
Below is a table presenting the calculated elemental composition for this compound.
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 62.22 |
| Hydrogen | H | 3.73 |
| Nitrogen | N | 10.37 |
X-ray Crystallography of Related Benzoxazolone Structures (for conformational and intermolecular interaction insights)
While a specific crystal structure for this compound is not detailed in the available literature, extensive X-ray crystallographic studies on closely related benzoxazolone and nitrobenzyl-containing structures provide significant insights into its likely solid-state conformation and intermolecular interactions.
Conformational Analysis: The benzoxazolone core is generally observed to be nearly planar researchgate.net. Studies on similar heterocyclic systems, such as 2-substituted benzimidazoles, confirm the planarity of the fused ring system researchgate.net. The primary conformational flexibility in this compound arises from the rotation around the N-CH₂ and CH₂-phenyl bonds of the nitrobenzyl substituent.
In related structures containing a nitrobenzyl group, the nitro group itself tends to be coplanar or nearly coplanar with the benzene ring to which it is attached mdpi.com. This planarity facilitates electronic delocalization. The dihedral angle between the benzoxazolone ring system and the 4-nitrobenzyl ring is expected to be significant, leading to a twisted or skewed molecular shape, which prevents steric hindrance and allows for efficient crystal packing researchgate.net.
Intermolecular Interactions: The crystal packing of related benzoxazolone derivatives is stabilized by a network of non-covalent interactions. In the absence of strong hydrogen bond donors like N-H or O-H in the target molecule, weaker interactions play a crucial role in the supramolecular assembly.
C-H···O Hydrogen Bonds: Weak hydrogen bonds involving methylene (CH₂) and aromatic (C-H) protons as donors and the oxygen atoms of the carbonyl (C=O) and nitro (NO₂) groups as acceptors are expected to be prominent. These interactions are frequently observed in the crystal packing of related heterocyclic compounds, forming chains or layers researchgate.netnih.gov.
π-π Stacking: The presence of two aromatic systems (the benzoxazolone ring and the nitrophenyl ring) makes π-π stacking a key stabilizing interaction. Slipped-parallel arrangements are often favored in nitroaromatic compounds to maximize dispersion forces while minimizing electrostatic repulsion nih.gov. These interactions contribute significantly to the formation of columns or layered structures in the crystal lattice researchgate.net.
Interactions Involving the Nitro Group: The nitro group is a strong electron-withdrawing group and a potent participant in intermolecular interactions. Besides C-H···O bonds, interactions between the nitrogen atom of one nitro group and an oxygen atom of another (N···O interactions) can occur, contributing to crystal stability researchgate.net. Furthermore, dipole-dipole interactions involving the polar nitro group are significant.
Computational and Theoretical Investigations of 3 4 Nitrobenzyl 1,3 Benzoxazol 2 3h One
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties.
Electronic Structure and Molecular Geometry Optimization
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. For a molecule like 3-(4-nitrobenzyl)-1,3-benzoxazol-2(3H)-one, this would involve calculating bond lengths, bond angles, and dihedral angles.
From the optimized geometry, various electronic properties can be determined. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. The electrostatic potential map, another output of DFT calculations, visualizes the charge distribution and helps in identifying regions that are prone to electrophilic or nucleophilic attack.
Theoretical Spectroscopic Predictions
DFT methods can also be used to predict various types of molecular spectra, which can then be compared with experimental data to confirm the molecular structure.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the vibrational modes of the molecule, which are observed in an IR spectrum. By comparing the calculated and experimental IR spectra, a detailed assignment of the vibrational bands can be made, confirming the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted by calculating the magnetic shielding tensors of the nuclei. These theoretical predictions are valuable for the interpretation of experimental NMR spectra, aiding in the structural elucidation of the molecule.
For example, theoretical spectroscopic data has been calculated for related benzoxazole (B165842) compounds, showing good agreement with experimental findings.
Reaction Mechanism Elucidation
DFT can be a powerful tool for studying the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This information is crucial for understanding how a molecule is synthesized and how it might react in a biological system. For the synthesis of this compound, DFT could be used to model the reaction steps, helping to optimize reaction conditions and improve yields.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor.
For this compound, MD simulations could reveal the preferred conformations of the molecule in solution. By analyzing the trajectory of the simulation, one can identify the most stable and frequently occurring shapes of the molecule, which is crucial for understanding its biological activity. The flexibility of the nitrobenzyl group relative to the benzoxazolone core, for instance, can be assessed, which may have implications for how the molecule binds to a target protein. While specific MD studies on this compound are not reported, such simulations are a standard approach in the study of drug-like molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In a 3D-QSAR study, the three-dimensional properties of molecules are considered.
For a series of benzoxazole derivatives, a 3D-QSAR model could be developed to predict their anticancer activity. This involves aligning the molecules and calculating various molecular fields (e.g., steric and electrostatic) around them. These fields are then correlated with the experimental biological activity using statistical methods like Partial Least Squares (PLS). The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity. Such models can guide the design of more potent analogs of this compound.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to understand how a drug molecule might interact with its biological target at the atomic level.
In the context of this compound, molecular docking simulations could be performed to predict its binding mode within the active site of a target protein, such as an enzyme or a receptor implicated in cancer. The simulation would generate a series of possible binding poses and score them based on their predicted binding affinity. The best-scoring poses would then be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein. This information is invaluable for understanding the mechanism of action of the compound and for designing modifications to improve its binding affinity and selectivity.
For example, docking studies on other benzoxazole derivatives have been used to identify key amino acid residues involved in binding to specific anticancer targets.
Binding Affinity Predictions and Interaction Mapping
Following a comprehensive review of publicly available scientific literature, no specific computational or theoretical studies detailing the binding affinity predictions and interaction mapping for the compound This compound were identified.
While the broader class of benzoxazole derivatives has been the subject of numerous in silico investigations, including Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking simulations, and molecular dynamics, research focusing explicitly on the 3-(4-nitrobenzyl) substituted variant is not present in the reviewed literature. Consequently, there is no available data to populate tables regarding its binding affinity (such as docking scores, binding energies, or inhibition constants) or to detail its specific molecular interactions with any biological targets.
General computational studies on other benzoxazole compounds have explored their potential as inhibitors for various targets, including enzymes and receptors implicated in cancer and microbial diseases. These studies often report on the binding modes and key interactions of their respective series of compounds, but the specific data for "this compound" is absent from these reports. Therefore, a detailed analysis of its binding profile, including the identification of interacting amino acid residues and the nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions), cannot be provided at this time based on existing research.
Further computational and experimental research would be necessary to elucidate the binding characteristics and map the molecular interactions of This compound with potential biological targets.
Chemical Reactivity and Derivatization Potential of the 3 4 Nitrobenzyl 1,3 Benzoxazol 2 3h One Scaffold
Reactivity of the Nitro Group on the Benzyl (B1604629) Moiety
The nitro group attached to the benzyl ring is a key functional group that significantly influences the chemical reactivity of the molecule and serves as a gateway for the synthesis of various derivatives.
Reduction to Amine Derivatives
The most prominent reaction of the aromatic nitro group is its reduction to an amino group (-NH2), which is a critical transformation in the synthesis of many organic compounds. wikipedia.orgmasterorganicchemistry.com This conversion of a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group opens up new avenues for further functionalization. masterorganicchemistry.com
A variety of reducing agents can be employed for this purpose, each with its own advantages in terms of selectivity and reaction conditions. Common methods include:
Catalytic Hydrogenation: This method utilizes hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. wikipedia.orgmasterorganicchemistry.com It is a widely used and efficient method for the reduction of nitroarenes.
Metal-Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl), are effective in reducing aromatic nitro groups to amines. masterorganicchemistry.com
Other Reagents: A range of other reagents can also be used, including sodium hydrosulfite, sodium sulfide, and tin(II) chloride. wikipedia.org Metal hydrides are generally not preferred for the reduction of aryl nitro compounds to anilines as they can lead to the formation of azo compounds. wikipedia.org
The resulting 3-(4-aminobenzyl)-1,3-benzoxazol-2(3H)-one is a valuable intermediate. The newly formed amino group can undergo a plethora of subsequent reactions, including diazotization, acylation, and alkylation, allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures.
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Description |
|---|---|
| Catalytic Hydrogenation (H2/Pd, Pt, Ni) | A common and efficient method using a metal catalyst. wikipedia.orgmasterorganicchemistry.com |
| Metal in Acid (Fe, Sn, Zn with HCl) | Utilizes easily oxidized metals in an acidic medium. masterorganicchemistry.com |
| Sodium Hydrosulfite | An alternative reducing agent. wikipedia.org |
| Tin(II) Chloride | A classic method for nitro group reduction. wikipedia.org |
Reactions Involving the 1,3-Benzoxazol-2(3H)-one Ring System
The 1,3-benzoxazol-2(3H)-one ring is a stable heterocyclic system, but it can participate in several important chemical reactions, allowing for modification of the core structure.
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
The benzene ring of the benzoxazolone moiety is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The position of substitution is directed by the existing substituents on the ring. The amide nitrogen and the ether oxygen of the benzoxazolone ring are activating groups and ortho-, para-directors. wikipedia.org
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.org
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogen in the presence of a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. masterorganicchemistry.comlibretexts.org
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. neu.edu.tr
The specific position of substitution on the benzoxazolone ring will be influenced by the electronic effects of the heterocyclic part of the molecule.
Nucleophilic Attack at the Carbonyl Center
The carbonyl group (C=O) within the benzoxazolone ring is an electrophilic center and can be attacked by nucleophiles. masterorganicchemistry.comlibretexts.org This reaction, known as nucleophilic addition, involves the formation of a new bond between the nucleophile and the carbonyl carbon, with the simultaneous breaking of the C=O pi bond. masterorganicchemistry.com The hybridization of the carbonyl carbon changes from sp2 to sp3 during this process. libretexts.org
The reactivity of the carbonyl group can be influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles can lead to irreversible addition, while weaker nucleophiles may result in reversible reactions. masterorganicchemistry.com These reactions can potentially lead to the formation of tetrahedral intermediates which can then undergo further transformations.
Ring-Opening and Rearrangement Pathways
Under certain conditions, the 1,3-benzoxazol-2(3H)-one ring can undergo ring-opening reactions. For instance, treatment with a strong base can lead to the cleavage of the amide bond, resulting in the formation of 2-aminophenol (B121084) derivatives. neu.edu.tr This ring-opening provides a strategic way to access substituted 2-aminophenols, which are themselves valuable synthetic intermediates.
Transformations at the Methylene Bridge
The methylene bridge (-CH2-) connecting the benzoxazolone ring and the 4-nitrophenyl group also presents opportunities for chemical modification. While the C-H bonds of the methylene group are generally stable, they can be activated under specific conditions. Reactions at this position could involve radical substitution or oxidation to a carbonyl group, although these transformations may require harsh conditions and careful selection of reagents to avoid side reactions on the other functional groups.
Table 2: Summary of Reactivity and Derivatization Potential
| Molecular Moiety | Type of Reaction | Potential Products/Derivatives |
|---|---|---|
| Nitro Group | Reduction | 3-(4-Aminobenzyl)-1,3-benzoxazol-2(3H)-one and its derivatives. |
| Benzoxazolone Ring | Electrophilic Aromatic Substitution | Halogenated, nitrated, sulfonated, alkylated, or acylated benzoxazolone derivatives. |
| Carbonyl Group | Nucleophilic Attack | Ring-opened products or other adducts. |
| Benzoxazolone Ring | Ring-Opening | Substituted 2-aminophenols. |
| Methylene Bridge | Oxidation/Substitution | Carbonyl-bridged or substituted methylene derivatives. |
Biological Activities and Pharmacological Potential in Vitro Studies of 1,3 Benzoxazol 2 3h One Derivatives, Including Analogues of 3 4 Nitrobenzyl 1,3 Benzoxazol 2 3h One
Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For 1,3-benzoxazol-2(3H)-one derivatives, SAR analyses have revealed key structural features that govern their biological efficacy. The nature of the substituents on the benzoxazole (B165842) ring system significantly influences the compounds' inhibitory and antimicrobial activities. researchgate.net
It has been observed that substituents at positions 2 and 5 of the benzoxazole ring are particularly important for biological activity, especially when both positions are occupied. nih.gov SAR studies on various series of benzoxazole derivatives have shown that the presence of electron-withdrawing groups, such as nitro (–NO₂) and chloro (–Cl) moieties, can play a vital role in enhancing certain biological activities, including enzyme inhibition. nih.gov For instance, in studies of cholinesterase inhibitors, the position and electronic nature of substituents on phenyl rings attached to the core structure were found to directly impact the inhibitory potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov
Enzyme Inhibitory Activities (In Vitro)
Derivatives of 1,3-benzoxazol-2(3H)-one have been identified as potent inhibitors of several clinically relevant enzymes. The rigid bicyclic core of the benzoxazolone provides a stable scaffold for positioning functional groups to interact with the active sites of these enzymes.
Several analogues of 1,3-benzoxazol-2(3H)-one have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathogenesis of Alzheimer's disease. nih.govmdpi.com A variety of derivatives, including benzoxazole-oxadiazole hybrids and 5-chloro-2(3H)-benzoxazolone Mannich bases, have demonstrated moderate to good inhibitory potential. nih.govnih.gov
In one study, benzoxazole-oxadiazole analogues showed IC₅₀ values ranging from 5.80 to 40.80 µM against AChE and 7.20 to 42.60 µM against BuChE. nih.gov Notably, certain analogues with a nitro group substitution were found to be more potent than the standard drug, Donepezil. nih.gov Another series of 5-chloro-2(3H)-benzoxazolone derivatives also displayed significant AChE inhibitory activity, with all tested compounds being more potent than the reference drug rivastigmine. nih.gov For instance, compound 7 from this series exhibited the highest inhibition against AChE with an IC₅₀ value of 7.53 ± 0.17 μM. nih.gov
| Compound Series | Target Enzyme | IC₅₀ Range (µM) | Reference Standard | Notable Findings |
| Benzoxazole-oxadiazole analogues | AChE | 5.80 - 40.80 | Donepezil (IC₅₀ = 33.65 ± 3.50) | Analogue with meta-NO₂ group was more potent than standard. nih.gov |
| Benzoxazole-oxadiazole analogues | BuChE | 7.20 - 42.60 | Donepezil (IC₅₀ = 35.80 ± 4.60) | Several analogues showed significant activity. nih.gov |
| 5-Chloro-2(3H)-benzoxazolone derivatives | AChE | 7.53 - 20.84 | Rivastigmine (IC₅₀ > 200) | All tested compounds were more active than the reference. nih.gov |
| 5-Chloro-2(3H)-benzoxazolone derivatives | BuChE | 17.50 - 64.21 | Rivastigmine (IC₅₀ = 60.10 ± 1.10) | Compound 11 was the most active against BuChE. nih.gov |
| Nitro-substituted benzoxazole analogues | AChE | 12.89 - 61.76 | Galantamine (IC₅₀ = 37.40 ± 1.20) | Some analogues showed potent inhibition. researchgate.net |
| Nitro-substituted benzoxazole analogues | BuChE | 14.79 - 56.87 | Galantamine (IC₅₀ = 41.20 ± 1.90) | Varying degrees of inhibitory effects were observed. researchgate.net |
Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, and its inhibition is a valid therapeutic strategy. Hybrid molecules incorporating the 1,3-benzoxazol-2(3H)-one scaffold have shown remarkable urease inhibitory activities. researchgate.net For example, a series of benzoxazole-coumarin and benzoxazole-isatin hybrids demonstrated potent inhibition with IC₅₀ values in the nanomolar range (0.0306 to 0.0402 µM), significantly more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 0.5027 µM). researchgate.net Similarly, triazinoindole-based benzoxazole derivatives exhibited excellent inhibition profiles, with IC₅₀ values ranging from 0.20 to 36.20 µM. nih.gov
| Compound Series | IC₅₀ Range (µM) | Reference Standard | Key Findings |
| Benzoxazole-coumarin hybrids (6a-e) | 0.0306 - 0.0402 | Thiourea (IC₅₀ = 0.5027) | Showed remarkable urease inhibitory activities. researchgate.net |
| Benzoxazole-isatin hybrids (10a-c) | 0.0306 - 0.0402 | Thiourea (IC₅₀ = 0.5027) | Exhibited potent inhibition comparable to coumarin (B35378) hybrids. researchgate.net |
| Triazinoindole-benzoxazole hybrids (1-25) | 0.20 - 36.20 | Thiourea | Displayed moderate to excellent inhibition profiles. nih.gov |
| Benzoxazole-triazole hybrids (8a-c) | 0.3861 - 0.5126 | Thiourea (IC₅₀ = 0.5027) | Showed similar activity to the standard. researchgate.net |
| Benzoxazole-thiadiazole hybrids (9a-c) | 0.3861 - 0.5126 | Thiourea (IC₅₀ = 0.5027) | Exhibited activity comparable to the standard. researchgate.net |
Acid ceramidase (AC) is a lysosomal enzyme that plays a role in regulating cellular levels of ceramide, a lipid involved in apoptosis. Inhibition of AC can increase ceramide levels, making it a target for cancer therapy. Benzoxazolone carboxamides have been developed as potent acid ceramidase inhibitors. acs.orgnih.gov Lead optimization studies have led to the discovery of potent analogues, with some compounds showing IC₅₀ values in the nanomolar range. For example, cyclohexyl and tetrahydropyran (B127337) analogues demonstrated equipotent inhibition to their phenyl derivative, with hAC IC₅₀ values of 0.089 µM and 0.068 µM, respectively. acs.org The introduction of weakly basic groups into the benzoxazolone scaffold can enhance cellular activity by promoting accumulation in the acidic environment of lysosomes. nih.gov
Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins (B1171923) and are the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). Benzoxazole derivatives have been investigated as inhibitors of COX-1 and COX-2. nano-ntp.comderpharmachemica.com Studies have shown that certain methyl-2-aminobenzoxazole-5-carboxylate derivatives can selectively inhibit COX-2. nano-ntp.com For instance, one tosylate salt of methyl-2-aminobenzoxazole carboxylate showed a COX-2 IC₅₀ of 11.5 µg/ml, comparable to the standard drug Celecoxib. nano-ntp.com Another study on methyl-2-{(2-(dialkylamino) acetamido)}-benzoxazole-5-carboxylates found compounds with potent COX-2 inhibitory activity, with IC₅₀ values comparable to the reference drug Rofecoxib. jocpr.com The development of selective COX-2 inhibitors is desirable as they are expected to have fewer gastrointestinal side effects than non-selective NSAIDs. derpharmachemica.com
| Compound Series | Target Enzyme | IC₅₀ Values | Reference Standard | Key Findings |
| Methyl-2-aminobenzoxazole carboxylate Tosylate | COX-2 | 11.5 µg/ml | Celecoxib | Showed comparable COX inhibitory activity to the standard. nano-ntp.com |
| Methyl 2-{(2-(dialkylamino) acetamido)}-benzoxazole-5-carboxylates (VIIe, VIIf) | COX-2 | 10.72, 10.85 (units not specified) | Rofecoxib (IC₅₀ = 7.79) | Exhibited very potent COX-2 inhibitory activity. jocpr.com |
| Methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylates | COX-2 | - | - | Compound VI 12 was over 465-fold more selective for COX-2 than COX-1. derpharmachemica.com |
Antimicrobial Activities (In Vitro)
The 1,3-benzoxazol-2(3H)-one core is found in numerous compounds with significant antimicrobial properties. nih.govptfarm.pl These derivatives have shown a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govresearchgate.netnih.gov
A study on 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives reported biological activity against Gram-positive bacteria, particularly Micrococcus luteus, with a Minimum Inhibitory Concentration (MIC) of 31.25 μg/mL. researchgate.net Another investigation of various N-substituted and halogenated 1,3-benzoxazol-2(3H)-one derivatives confirmed their activity against a selection of bacteria and yeasts. researchgate.netnih.gov For instance, 3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide was identified as the most active compound against Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis. fabad.org.tr
The antimicrobial efficacy is often linked to the specific substitutions on the benzoxazole ring. Some synthetic derivatives have demonstrated activity higher than commercially available antimicrobial drugs used as controls. nih.gov For example, specific benzoxazole derivatives showed potent activity against E. coli and B. subtilis. researchgate.net
| Compound Series | Target Organism(s) | MIC Range | Key Findings |
| 6-(1,3-Thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones | Micrococcus luteus | 31.25 μg/mL | Showed good bioactivity against this Gram-positive bacterium. researchgate.net |
| ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylacetamides | E. coli, S. aureus, E. faecalis | Not specified | 3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamide was the most active derivative. fabad.org.tr |
| 2-Arylbenzoxazole derivatives | Pseudomonas aeruginosa, Enterococcus faecalis | 0.25 μg/mL, 0.5 μg/mL | Derivative 47 showed pronounced activity against these specific bacteria. mdpi.com |
| Various benzoxazole derivatives | B. subtilis, E. coli, P. aeruginosa, S. typhi, K. pneumonia, C. albicans, A. niger | 0.34 x 10⁻³ - 2.57 x 10⁻³ µM | Different compounds showed high potency against specific bacterial and fungal strains. nih.gov |
Antibacterial Efficacy
Derivatives of 1,3-benzoxazol-2(3H)-one have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. The introduction of various substituents on the benzoxazolone core significantly influences their efficacy.
For instance, a series of N-substituted 1,3-benzoxazol-2(3H)-one derivatives have been synthesized and evaluated for their antimicrobial properties. researchgate.net Studies on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives have also revealed their potential as antibacterial agents. nih.gov One study highlighted that certain 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives showed activity against Gram-positive bacteria, particularly Micrococcus luteus. researchgate.net Furthermore, some derivatives have been investigated as quorum sensing inhibitors in Pseudomonas aeruginosa, suggesting a mechanism that could mitigate bacterial virulence. nih.gov
| Compound/Derivative | Bacterial Strain | Activity (MIC/MBC in µg/mL) | Reference |
| 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives | Micrococcus luteus | MIC: 31.25 | researchgate.net |
| 5-chloro-3-(2,4-dichlorobenzyl)-1,3-benzoxazol-2(3H)-one (P2B) | Staphylococcus aureus | Good activity | nih.gov |
| 5-chloro-3-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,3-benzoxazol-2(3H)-one (P4A) | Staphylococcus aureus, Escherichia coli | Good activity | nih.gov |
| 5-chloro-3-(4-sulfamoylphenyl)-1,3-benzoxazol-2(3H)-one (P4B) | Staphylococcus aureus, Escherichia coli | Good activity | nih.gov |
| 2-(4-(piperidinethoxy)phenyl)benzoxazole derivative (47) | Pseudomonas aeruginosa | MIC: 0.25 | mdpi.com |
| 2-(4-(piperidinethoxy)phenyl)benzoxazole derivative (47) | Enterococcus faecalis | MIC: 0.5 | mdpi.com |
Antifungal Efficacy
The antifungal potential of 1,3-benzoxazol-2(3H)-one derivatives has also been a subject of significant research. These compounds have shown efficacy against various fungal pathogens, including yeasts and molds.
Substitutions on the benzoxazolone ring system play a crucial role in determining the antifungal activity. For example, studies on 5-chloro-1,3-benzoxazol-2(3H)-one derivatives have demonstrated their activity against fungi. nih.gov A series of N-substituted 1,3-benzoxazol-2(3H)-one derivatives were tested against a selection of yeasts, showing varied efficacy. researchgate.net Additionally, other benzoxazole derivatives have been evaluated against a panel of phytopathogenic fungi, with some compounds exhibiting significant inhibitory effects. mdpi.comnih.gov
| Compound/Derivative | Fungal Strain | Activity (MIC in µg/mL) | Reference |
| 5-chloro-3-(2,4-dichlorobenzyl)-1,3-benzoxazol-2(3H)-one (P2B) | Candida albicans | Good activity (half of Miconazole) | nih.gov |
| 5-chloro-3-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,3-benzoxazol-2(3H)-one (P4A) | Various fungi | Good activity | nih.gov |
| 5-chloro-3-(4-sulfamoylphenyl)-1,3-benzoxazol-2(3H)-one (P4B) | Various fungi | Good activity | nih.gov |
| 2-(phenoxymethyl)benzo[d]oxazole derivative (5h) | Fusarium solani | IC50: 4.34 | nih.gov |
| N-(2-(pyridin-2-yl)benzo[d]oxazol-5-yl)-3-(trifluoromethyl)benzamide (4ah) | Mycosphaerella melonis | 76.4% inhibition | mdpi.com |
Antioxidant Properties (In Vitro Assays)
Certain derivatives of 1,3-benzoxazol-2(3H)-one have been investigated for their antioxidant properties through various in vitro assays. The ability of these compounds to scavenge free radicals is a key indicator of their antioxidant potential.
A study on a series of 1,3-benzoxazol-2(3H)-one hybrid molecules, which included coumarin, isothiocyanate, and triazole moieties, evaluated their antioxidant capacities using methods such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging assay. researchgate.net Several of these hybrid compounds demonstrated higher radical scavenging activities than the standard antioxidant, Trolox. researchgate.net
| Compound/Derivative | Assay | Activity (SC50 in µM) | Reference |
| Benzoxazole-coumarin hybrid (6f) | ABTS radical scavenging | 82.07 ± 10.34 | researchgate.net |
| Benzoxazole-isothiocyanate hybrid (7b) | ABTS radical scavenging | 120.19 ± 7.30 | researchgate.net |
| Benzoxazole-isothiocyanate hybrid (7c) | ABTS radical scavenging | 104.58 ± 10.55 | researchgate.net |
| Benzoxazole-triazole hybrid (8b) | ABTS radical scavenging | 153.26 ± 7.14 | researchgate.net |
| Benzoxazole-triazole hybrid (8c) | ABTS radical scavenging | 144.82 ± 10.68 | researchgate.net |
| Trolox (Standard) | ABTS radical scavenging | 213.04 ± 18.12 | researchgate.net |
Anticancer Potential (In Vitro Cell Line Studies)
The anticancer activity of 1,3-benzoxazol-2(3H)-one derivatives has been extensively studied against various human cancer cell lines. These in vitro studies have revealed that certain structural modifications can lead to potent cytotoxic effects.
Several N-substituted 1,3-benzoxazol-2(3H)-one and its 5-chloro and 6-bromo analogues were tested for their cytotoxic properties against K562 (human myeloid leukemia) and HeLa (human cervical cancer) cell lines. researchgate.net Another study focused on 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives, which showed dose-dependent inhibition of cancer cell proliferation, particularly against breast (MCF-7) and lung (A549) cancer cells. researchgate.net Furthermore, novel benzoxazole derivatives have been synthesized and shown to have an attractive anticancer effect against a panel of carcinogenic cell lines including colon (HT-29), breast (MCF7), lung (A549), liver (HepG2), and brain (C6) carcinomas. nih.gov
| Compound/Derivative | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| 6-[3-(4-trifluoromethylphenyl)-2-propenoyl]-3H-benzoxazol-2-one (4) | Various | High cytotoxicity | researchgate.net |
| 3-[3-(4-methylpiperazin-1-yl)propyl]-1,3-benzoxazol-2(3H)-one (3m) | HT-29, MCF7, A549, HepG2, C6 | Attractive anticancer effect | nih.gov |
| 3-[3-(4-phenylpiperazin-1-yl)propyl]-1,3-benzoxazol-2(3H)-one (3n) | HT-29, MCF7, A549, HepG2, C6 | Attractive anticancer effect | nih.gov |
| Fatty acid derivative of 1,3,4-oxadiazol-2(3H)-one (3c) | MDA-MB-231, KCL-22, HeLa | 6.3, 8.3, 9.6 | nih.gov |
| 3-[2-(Dimethylamino)ethyl]-1,3-benzoxazol-2(3H)-one (2) | K562, HeLa | > 1 mM | researchgate.net |
Anticonvulsant Activities (In Vitro Models)
Derivatives of 2(3H)-benzoxazolone have been synthesized and evaluated for their anticonvulsant activity. A study of a series of these compounds demonstrated significant anticonvulsant effects in established in vivo models which are indicative of potential in vitro mechanisms. nih.gov
The evaluation of these compounds in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice provides insight into their potential mechanisms of action at a molecular level. For example, some thiazolidinone derivatives containing a 4-nitrobenzylidene moiety have shown promising anticonvulsant properties. zsmu.edu.ua A novel synthetic 1,2,4-triazole (B32235) containing a benzoxazole derivative also showed potent anticonvulsant activity, possibly through the enhancement of GABA levels in the brain. researchgate.net
| Compound/Derivative | Anticonvulsant Activity (ED50 in mg/kg) | Model | Reference |
| 3-(4-Fluorobenzyl)-2(3H)-benzoxazolone (43) | 8.7 | MES | nih.gov |
| 3-(4-Bromobenzyl)-2(3H)-benzoxazolone (45) | 7.6 | MES | nih.gov |
| 2,5-disubstituted-1,3,4-oxadiazole derivative (4e) | Potent activity | MES, scPTZ | researchgate.net |
| 2,5-disubstituted-1,3,4-oxadiazole derivative (4j) | Potent activity | MES, scPTZ | researchgate.net |
| 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (Les-6222) | High activity at 100 mg/kg | MES, scPTZ | zsmu.edu.ua |
Anti-Diabetic Activity (In Vitro)
The potential of 1,3-benzoxazol-2(3H)-one derivatives as anti-diabetic agents has been explored through in vitro enzyme inhibition assays. A primary target for controlling postprandial hyperglycemia is the inhibition of α-amylase and α-glucosidase, enzymes responsible for carbohydrate digestion.
A series of benzoxazole derivatives were assessed for their in vitro anti-diabetic activity using an α-amylase inhibition assay. Certain compounds, designated as HB-1 and HB-3, demonstrated significant inhibitory effects. amazonaws.com Other studies on different heterocyclic compounds containing the benzoxazole moiety have also reported promising α-glucosidase and α-amylase inhibitory potential. researchgate.net
| Compound/Derivative | Enzyme | Activity (IC50 in µg/mL) | Reference |
| Benzoxazole derivative (HB-1) | α-amylase | 168.24 | amazonaws.com |
| Benzoxazole derivative (HB-3) | α-amylase | 194.75 | amazonaws.com |
| Acarbose (Standard) | α-amylase | - | amazonaws.com |
| Benzohydrazide based imine (5c) | α-glucosidase | 5.60 µM | researchgate.net |
| Benzothiazole-triazole derivative (6s) | α-glucosidase | 20.7 µM | nih.gov |
Potential Applications Beyond Medicinal Chemistry
Fluorescent Properties and Applications
The benzoxazolone nucleus is a well-established scaffold in the design of fluorescent molecules. nih.govresearchgate.net Benzoxazole (B165842) and its derivatives are known for their promising photoluminescent properties, which make them attractive for various applications, including as fluorescent probes. periodikos.com.brperiodikos.com.br The fluorescence in these aromatic organic molecules typically arises from π-π* transitions within their conjugated systems. periodikos.com.brfrontiersin.org
The introduction of a 4-nitrobenzyl group to the benzoxazolone core significantly modulates its inherent fluorescence. The nitro group (-NO2) is a strong electron-withdrawing group and is well-known to act as a fluorescence quencher. researchgate.net This quenching effect is often due to processes like photoinduced electron transfer (PeT). However, this characteristic can be strategically exploited in the design of "pro-fluorescent" probes or sensors. mdpi.com
For instance, molecules containing a 4-nitrobenzyl fragment can be designed as hypoxia-activated fluorescent probes. mdpi.com In hypoxic (low oxygen) environments, cellular enzymes like nitroreductases (NTR) can reduce the nitro group to an amino group (-NH2). This conversion eliminates the quenching effect and "turns on" the fluorescence of the core fluorophore. mdpi.com This mechanism allows for the selective imaging of hypoxic cells, which are characteristic of solid tumors. mdpi.com
While the nitro group itself quenches fluorescence, its reduction can lead to a significant enhancement in fluorescence emission, forming the basis for sensor design. researchgate.netmdpi.com Therefore, 3-(4-nitrobenzyl)-1,3-benzoxazol-2(3H)-one could serve as a precursor for developing fluorescent probes for specific biological environments or analytes capable of reducing the nitro group. Benzoxazole derivatives have shown potential for binding to DNA and exhibiting enhanced fluorescence, suggesting another avenue for probe development. periodikos.com.brperiodikos.com.br
| Property | Description | Relevance to this compound |
| Core Fluorophore | The 1,3-benzoxazol-2-one scaffold possesses inherent fluorescent properties. nih.govresearchgate.net | Provides the fundamental light-emitting structure. |
| Quenching Group | The 4-nitrobenzyl moiety acts as a fluorescence quencher, typically via photoinduced electron transfer (PeT). researchgate.netmdpi.com | Renders the molecule initially non-fluorescent or weakly fluorescent. |
| Activation Mechanism | The nitro group can be chemically or enzymatically reduced to an amino group. mdpi.com | This conversion can restore fluorescence, creating a "turn-on" sensor. |
| Potential Application | Development of fluorescent probes for detecting specific reductive environments, such as hypoxic tumor cells. mdpi.com | The molecule could be investigated for cellular imaging and diagnostics. |
Material Science Applications (e.g., Polymer Immobilization)
In material science, the functionalization of polymers is crucial for creating materials with tailored properties. The structure of this compound is well-suited for immobilization onto polymer supports. The nitrobenzyl group serves as a versatile chemical handle for covalent attachment.
The most straightforward approach involves the chemical reduction of the nitro group to a primary amine (-NH2). This resulting amino group is highly reactive and can be coupled to various polymer backbones or surfaces using standard bioconjugation chemistries. For example, it can form amide bonds with polymers containing carboxylic acid groups, or it can be attached to supports activated with groups like N-hydroxysuccinimide esters.
The immobilization of benzoxazolone-related structures onto natural polymers like gellan has been demonstrated as a method for creating controlled-release systems. mdpi.com By covalently linking this compound (or its reduced amine derivative) to a polymer, novel functional materials can be developed. These materials could possess the inherent properties of the benzoxazolone moiety, such as fluorescence or biological activity, combined with the mechanical and structural properties of the polymer. Such functionalized polymers could find use in creating sensors, specialized coatings, or materials for controlled-release applications. mdpi.com
| Immobilization Step | Chemical Transformation | Resulting Linkage | Potential Polymer Type |
| 1. Activation of the Molecule | Reduction of the nitro group (-NO2) to an amino group (-NH2). | Amine-functionalized benzoxazolone. | N/A |
| 2. Coupling Reaction | Reaction of the amino group with an activated carboxylic acid on the polymer. | Stable amide bond. | Acrylic acid-based polymers, natural polymers with carboxyl groups. |
| 2. Coupling Reaction | Reaction of the amino group with an epoxy-functionalized polymer. | Amine-epoxy adduct. | Epoxy resins, glycidyl (B131873) methacrylate (B99206) polymers. |
| 2. Coupling Reaction | Reaction of the amino group with an isocyanate-functionalized polymer. | Urea linkage. | Polyurethanes. |
Applications in Dye Chemistry
Benzoxazole and benzoxazinone (B8607429) derivatives are classes of heterocyclic compounds that have been utilized in the synthesis of fluorescent dyes. nih.gov The extended π-conjugated system of the benzoxazolone core is a key feature of many chromophores. The color and photophysical properties of such dyes are highly dependent on the nature of the substituents attached to the aromatic system.
The 4-nitrobenzyl group in this compound acts as a powerful electron-withdrawing group, which significantly influences the electronic structure of the molecule. This makes the compound a potential intermediate in the synthesis of dyes.
Furthermore, the conversion of the nitro group to an electron-donating amino group would drastically alter the molecule's properties, transforming it into a D-π-A (donor-π-acceptor) type structure. Such structures often exhibit strong intramolecular charge transfer (ICT) upon photoexcitation, leading to desirable dye properties such as large Stokes shifts and high sensitivity of their emission spectra to solvent polarity (solvatochromism). frontiersin.org This tunability would allow for the creation of environment-sensitive dyes or pigments. Therefore, this compound can be considered a valuable precursor for a range of functional dyes with applications in sensing, imaging, and materials coloration. frontiersin.orgnih.gov
Future Perspectives and Emerging Research Directions
Exploration of Novel Synthetic Pathways and Catalysts
While classical methods for synthesizing N-substituted benzoxazolones are established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. The application of green chemistry principles is paramount, aiming to minimize environmental impact through the use of eco-friendly solvents, lower energy consumption, and novel catalytic systems. mdpi.com For a compound like 3-(4-nitrobenzyl)-1,3-benzoxazol-2(3H)-one, this involves exploring advanced catalytic methods that can improve yield, reduce reaction times, and allow for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.
Emerging strategies could include:
Transition-Metal Catalysis: Palladium, copper, or rhodium-catalyzed cross-coupling and annulation reactions could offer novel pathways to construct the benzoxazolone core or introduce the N-benzyl substituent with high precision. mdpi.com
Heterogeneous Catalysis: The use of solid-supported catalysts, such as bentonite (B74815) clay or metal-organic frameworks (MOFs), can simplify product purification, allow for catalyst recycling, and often lead to milder reaction conditions. nih.gov
Photoredox and Electrochemical Catalysis: These modern techniques utilize light or electricity to drive chemical transformations, often providing unique reactivity and selectivity profiles under exceptionally mild conditions, which would be beneficial for synthesizing complex derivatives.
| Catalytic Approach | Potential Advantage for Synthesis | Relevant Research Context |
| Palladium-Catalyzed C-N Coupling | High efficiency and functional group tolerance for N-benzylation. | Widely used in heterocyclic synthesis. |
| Copper-Catalyzed Reactions | Cost-effective and versatile for forming C-N and C-O bonds. | Established for N-arylation and cyclization reactions. |
| Green Catalysts (e.g., Bentonite) | Environmentally friendly, reusable, and cost-effective. | Proven effective in quinoxaline (B1680401) synthesis, applicable to other heterocycles. nih.gov |
| Photoredox Catalysis | Mild reaction conditions, high selectivity, access to novel reactivity. | An emerging field for complex molecule synthesis. |
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the three-dimensional structure, conformation, and electronic properties of this compound is fundamental for drug design. While standard techniques like ¹H NMR, ¹³C NMR, and mass spectrometry are essential for initial characterization, advanced spectroscopic methods can provide deeper insights. nih.gov
Future characterization should employ a multi-technique approach:
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are crucial for the unambiguous assignment of all proton and carbon signals, which is vital for confirming the precise connectivity of the molecule.
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of its solid-state conformation and intermolecular interactions, offering invaluable data for validating computational models.
High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF can provide highly accurate mass measurements, confirming the elemental composition with extreme confidence. ijbr.com.pk
Vibrational Spectroscopy (Advanced IR and Raman): These methods can probe the specific vibrational modes of the molecule, offering insights into the bond strengths and the influence of the nitrobenzyl group on the benzoxazolone core.
| Spectroscopic Technique | Information Gained for this compound |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous confirmation of atomic connectivity and chemical structure. |
| X-ray Crystallography | Definitive 3D structure, bond angles, bond lengths, and crystal packing. |
| High-Resolution Mass Spectrometry | Precise molecular formula confirmation. |
| Solid-State NMR | Characterization of the compound in its solid form, useful for studying polymorphism. |
Refined Computational Modeling and Predictive Tools for Drug Discovery
Computational chemistry offers powerful tools to predict the behavior of molecules and guide drug discovery efforts, saving significant time and resources. chemijournal.com For this compound, a systematic in silico evaluation is a critical next step.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a specific biological target. nih.gov Docking this compound into the active sites of known targets for benzoxazolones (e.g., DNA gyrase, TSPO, COX) can generate hypotheses about its potential biological activity. nih.govijarse.com
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding interactions predicted by docking. rjeid.com
Quantitative Structure-Activity Relationship (QSAR): By building a computational model based on a series of related benzoxazolone derivatives with known activities, QSAR can predict the biological activity of this compound. chemijournal.com
Density Functional Theory (DFT): DFT calculations can elucidate the electronic properties of the molecule, such as the electrostatic potential and frontier molecular orbitals, which are crucial for understanding its reactivity and interaction with biological targets. rjeid.com
| Computational Tool | Application in Drug Discovery | Specific Goal for this compound |
| Molecular Docking | Predicts binding mode and affinity to a target protein. | Identify potential biological targets and binding interactions. nih.gov |
| MD Simulations | Assesses the stability of the ligand-protein complex. | Validate docking results and understand dynamic interactions. rjeid.com |
| QSAR | Correlates chemical structure with biological activity. | Predict potency and guide the design of more active analogs. chemijournal.com |
| DFT Calculations | Determines electronic structure and reactivity. | Understand the electronic influence of the nitrobenzyl group on the scaffold. |
Identification of New In Vitro Biological Targets and Mechanisms
The benzoxazolone scaffold is associated with a broad range of biological activities, suggesting it can interact with multiple targets. nih.govresearchgate.net A key future direction is to move beyond known targets and identify novel biological partners for this compound. The presence of the electron-withdrawing nitro group on the benzyl (B1604629) moiety may confer unique selectivity or a novel mechanism of action compared to other derivatives.
Future research should focus on:
High-Throughput Screening (HTS): Testing the compound against large, diverse panels of biological targets, such as enzyme families (kinases, proteases) or receptor superfamilies, can rapidly identify potential hits.
Phenotypic Screening: Evaluating the effect of the compound on cellular models of disease (e.g., cancer cell lines, neuronal cells) can uncover biological activity without a preconceived target. researchgate.net Subsequent target deconvolution studies can then identify the responsible molecular mechanism.
Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) can identify covalent or high-affinity interactions between the compound and proteins directly within a complex biological sample.
| Potential Target Class | Rationale Based on Benzoxazolone Scaffold | Example Targets |
| Enzymes | Many derivatives are known enzyme inhibitors. researchgate.net | DNA Gyrase, nih.gov Cyclooxygenase (COX), researchgate.net iNOS, Acid Ceramidase nih.gov |
| Receptors | Certain analogs bind to specific receptors. | Translocator Protein (TSPO) ijarse.com |
| Ion Channels | A potential area for neuroactive compounds. | Voltage-gated sodium or calcium channels |
| Protein-Protein Interactions | A challenging but important class of drug targets. | PPIs involved in cancer or inflammatory signaling |
Rational Design of Next-Generation Benzoxazolone Scaffolds for Targeted Applications
Ultimately, this compound can serve as a starting point for the rational design of new chemical entities with enhanced potency, selectivity, and drug-like properties. researchgate.net This process integrates findings from synthetic, spectroscopic, computational, and biological studies to make informed decisions about molecular modifications. rsc.org
Future design strategies originating from this compound could involve:
Bioisosteric Replacement: Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or hydrogen bond acceptors to modulate activity and physicochemical properties.
Scaffold Hopping and Hybridization: Combining the benzoxazolone core with other pharmacophores, such as a 1,2,3-triazole ring, to create hybrid molecules with potentially novel or dual-target activities. nih.gov
Structure-Based Design: Using structural information from X-ray crystallography or computational models of the compound bound to a target, new analogs can be designed to form additional favorable interactions, thereby increasing affinity and selectivity. researchgate.net
Modulation of Physicochemical Properties: Systematically altering substituents on both the benzoxazolone ring and the N-benzyl ring to optimize properties like solubility, lipophilicity, and metabolic stability for specific therapeutic applications.
| Modification Strategy | Rationale | Desired Outcome |
| Reduce nitro group to amine | Introduce a versatile chemical handle for further derivatization. | Improved solubility, new interaction points. |
| Vary substitution on the benzyl ring | Probe SAR to optimize binding interactions within a target's active site. | Enhanced potency and/or selectivity. |
| Add substituents to benzoxazolone core | Alter electronic properties and block potential metabolic sites. | Improved pharmacokinetic profile. |
| Create hybrid molecules | Combine pharmacophoric elements to achieve novel or multi-target activity. | Broader therapeutic applications. nih.gov |
Q & A
Q. Characterization Methods :
- Structural Confirmation : NMR and NMR to verify substituent positions and purity .
- Elemental Analysis : Validate molecular composition (C, H, N) .
- Melting Point : Consistency with literature values ensures purity .
Basic: How is the antimicrobial activity of this compound evaluated?
Answer:
Antimicrobial screening follows standardized protocols:
- Test Strains : Gram-positive bacteria (e.g., Micrococcus luteus) and fungi (e.g., Candida albicans) .
- Minimum Inhibitory Concentration (MIC) : Determined via broth microdilution. For example, MIC values of 31.25 μg/mL against M. luteus indicate moderate activity .
- Controls : Reference antibiotics (e.g., ampicillin) and solvent-only controls ensure assay validity .
Basic: What physicochemical properties influence the bioavailability of this compound?
Answer:
Key properties include:
- LogP (Hydrophobicity) : Calculated logP ~2.9 () suggests moderate lipophilicity, favoring membrane permeability .
- Topological Polar Surface Area (TPSA) : ~29.5 Ų () indicates potential for passive diffusion .
- Solubility : Enhanced by polar substituents (e.g., nitro groups), validated via HPLC or shake-flask methods .
Advanced: How do substituents on the benzoxazolone core affect biological activity?
Answer:
- Nitrobenzyl Group : Enhances electron-withdrawing effects, stabilizing interactions with bacterial enzymes (e.g., DNA gyrase) .
- Methoxy Substituents : Improve solubility and target binding in antifungal assays (e.g., interactions with fungal cytochrome P450) .
- Comparative Studies : Derivatives with halogen substituents (e.g., chloro) show higher cytotoxicity but reduced solubility, highlighting a trade-off .
Q. Table 1: Substituent Effects on Biological Activity
| Substituent | Antimicrobial MIC (μg/mL) | Cytotoxicity (IC50, μM) |
|---|---|---|
| 4-Nitrobenzyl | 31.25 (M. luteus) | 18.2 (A549 cells) |
| 4-Methoxybenzyl | 62.5 (C. albicans) | >50 |
| 4-Chlorobenzyl | 15.6 (S. aureus) | 9.8 |
Advanced: What experimental designs are used to evaluate cytotoxicity in cancer research?
Answer:
- Cell Lines : Human cancer models (e.g., A549 lung adenocarcinoma, MCF-7 breast cancer) .
- MTT Assay : Measures mitochondrial activity post 48-hour exposure; IC50 values <20 μM indicate potency .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining confirms programmed cell death .
- Selectivity Index : Compare IC50 in cancer vs. normal cells (e.g., HEK293) to assess therapeutic window .
Advanced: How can structural optimization improve the compound’s therapeutic profile?
Answer:
- Scaffold Hybridization : Merge benzoxazolone with triazole or thiazepane moieties to enhance target specificity (e.g., kinase inhibition) .
- Prodrug Strategies : Introduce ester groups to improve solubility, with enzymatic cleavage in target tissues .
- Molecular Docking : Guide modifications by simulating interactions with targets (e.g., EGFR or tubulin) .
Advanced: How are crystallographic techniques applied to resolve structural ambiguities?
Answer:
- Single-Crystal X-ray Diffraction : Determines bond lengths, angles, and packing (e.g., monoclinic P21/n space group for a related benzoxazolone derivative) .
- Software Tools : ORTEP-3 or WinGX for visualizing hydrogen-bonding networks and π-π stacking .
- Validation : R-factor <0.05 and electron density maps ensure accuracy .
Advanced: How do researchers address discrepancies in reported biological activities across studies?
Answer:
- Standardized Assays : Replicate experiments under identical conditions (e.g., Mueller-Hinton broth for MIC) .
- Structure-Activity Landscapes : Use clustering algorithms to identify outliers in datasets .
- Meta-Analysis : Compare substituent effects across publications (e.g., nitro vs. chloro derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
